Acitic

Beschreibung

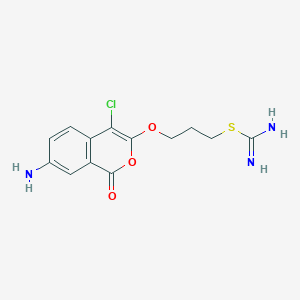

Structure

3D Structure

Eigenschaften

CAS-Nummer |

113251-07-3 |

|---|---|

Molekularformel |

C13H14ClN3O3S |

Molekulargewicht |

327.79 g/mol |

IUPAC-Name |

3-(7-amino-4-chloro-1-oxoisochromen-3-yl)oxypropyl carbamimidothioate |

InChI |

InChI=1S/C13H14ClN3O3S/c14-10-8-3-2-7(15)6-9(8)11(18)20-12(10)19-4-1-5-21-13(16)17/h2-3,6H,1,4-5,15H2,(H3,16,17) |

InChI-Schlüssel |

IYKLQEMQEGWXOQ-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1N)C(=O)OC(=C2Cl)OCCCSC(=N)N |

Kanonische SMILES |

C1=CC2=C(C=C1N)C(=O)OC(=C2Cl)OCCCSC(=N)N |

Andere CAS-Nummern |

113251-07-3 |

Synonyme |

7-amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin ACITIC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Acetic Acid in Protein Precipitation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of acetic acid in protein precipitation. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this fundamental biochemical technique. This document delves into the core principles of isoelectric precipitation, presents comparative quantitative data, offers a detailed experimental protocol, and provides visual representations of the key processes involved.

Core Mechanism of Action: Isoelectric Precipitation

Acetic acid induces protein precipitation primarily through the mechanism of isoelectric precipitation . This process relies on altering the pH of a protein solution to the protein's isoelectric point (pI). The pI is the specific pH at which a protein carries no net electrical charge.[1][2]

Proteins are complex macromolecules composed of amino acids, which contain both acidic (carboxyl) and basic (amino) functional groups. The overall charge of a protein is therefore dependent on the pH of its surrounding environment.

-

At a pH below the pI: The protein has a net positive charge as the amino groups are protonated (-NH3+). The electrostatic repulsion between positively charged protein molecules helps to keep them soluble.[2]

-

At a pH above the pI: The protein has a net negative charge as the carboxyl groups are deprotonated (-COO-). Similar to the acidic environment, electrostatic repulsion between negatively charged molecules maintains their solubility.

-

At the pI: The positive and negative charges on the protein balance each other out, resulting in a net charge of zero. At this point, the electrostatic repulsive forces are minimized, and attractive forces, such as hydrophobic interactions, become dominant. This leads to the aggregation of protein molecules and their subsequent precipitation out of the solution.

Acetic acid, as a weak acid, acts by donating protons (H+) to the solution, thereby lowering the pH. By carefully adding acetic acid, the pH of the protein solution can be adjusted to match the pI of the target protein, inducing its precipitation.[3]

Quantitative Data: Comparative Precipitation Efficiency

While acetic acid can be used for isoelectric precipitation, it is generally considered a less effective precipitating agent compared to stronger acids like trichloroacetic acid (TCA). Research indicates that the chemical nature of the acid, beyond its ability to lower pH, plays a significant role in precipitation efficiency.

One study compared the precipitation efficiency of acetic acid and its halogenated derivatives on the protein aFGF (acidic fibroblast growth factor). The results clearly demonstrated that acetic acid and chloroacetic acid were not significant precipitants of aFGF, while dichloroacetic acid showed moderate efficiency, and trichloroacetic acid was the most effective.[4] This suggests that for robust and efficient protein precipitation, stronger acids are often preferred in research and industrial settings.

| Acid | Relative Precipitation Efficiency of aFGF |

| Acetic Acid | Did not significantly precipitate |

| Chloroacetic Acid | Did not significantly precipitate |

| Dichloroacetic Acid | Approximately half as efficient as TCA |

| Trichloroacetic Acid (TCA) | High |

| Table 1: Comparative precipitation efficiency of acetic acid and its halogenated derivatives for the protein aFGF. Data sourced from a study on the mechanism of TCA-induced protein precipitation.[4] |

Experimental Protocol: Isoelectric Precipitation of Casein using Acetic Acid

This protocol provides a detailed methodology for the isoelectric precipitation of casein from milk, which can be adapted for other proteins with known isoelectric points. The pI of casein is approximately 4.6.[5]

Materials:

-

Milk solution (e.g., non-fat milk powder dissolved in water)

-

1 M Acetic Acid

-

0.1 M Acetic Acid

-

Deionized water

-

pH meter

-

Stir plate and stir bar

-

Centrifuge and centrifuge tubes

-

Beakers and graduated cylinders

Procedure:

-

Sample Preparation: Prepare a dilute solution of the protein in deionized water. For casein, a 1:20 dilution of milk in water is suitable.

-

Initial pH Measurement: Place the protein solution in a beaker with a stir bar and measure the initial pH using a calibrated pH meter. The pH of milk is typically around 6.6.[5]

-

pH Adjustment: While gently stirring, slowly add 1 M acetic acid dropwise to the solution to lower the pH. As the pH approaches the isoelectric point of the protein (around 4.6 for casein), switch to 0.1 M acetic acid for finer control.

-

Observation of Precipitation: Observe the solution for the formation of a precipitate. The solution will become turbid as the protein begins to aggregate and precipitate. The point of maximum precipitation should be at the protein's pI.

-

Incubation: Once the desired pH is reached and precipitation is observed, allow the solution to stand for a period (e.g., 15-30 minutes) to ensure complete precipitation.

-

Centrifugation: Transfer the solution containing the precipitate to centrifuge tubes. Centrifuge at a moderate speed (e.g., 3000 x g) for 10-15 minutes to pellet the precipitated protein.

-

Supernatant Removal: Carefully decant and discard the supernatant, which contains the soluble components of the original solution.

-

Washing the Pellet (Optional): To remove any co-precipitated contaminants, the protein pellet can be washed. Resuspend the pellet in a small volume of deionized water that has been adjusted to the protein's pI with acetic acid. Centrifuge again and discard the supernatant. This step can be repeated if a higher purity is desired.

-

Protein Recovery: The final washed pellet contains the purified protein. It can be redissolved in a buffer with a pH away from the pI for further analysis.

Visualizations

Caption: The concept of the isoelectric point and its effect on protein charge and solubility.

References

- 1. bioquochem.com [bioquochem.com]

- 2. Isoelectric Precipitation [user.eng.umd.edu]

- 3. youtube.com [youtube.com]

- 4. Trichloroacetic acid-induced protein precipitation involves the reversible association of a stable partially structured intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experiment 7: Determination of the Isoelectric Point of Casein – Introductory Chemistry Lab Manuals [ecampusontario.pressbooks.pub]

Acetic Acid as a Solvent for the Purification of Organic Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of acetic acid as a solvent for the purification of organic compounds, with a primary focus on recrystallization techniques. This document outlines the fundamental solvent properties of acetic acid, presents quantitative solubility data, details experimental protocols for key compound classes, and emphasizes critical safety considerations.

Introduction: The Role of Acetic Acid in Purification

Acetic acid, a polar protic solvent, is a versatile and effective medium for the purification of a variety of organic compounds.[1] Its ability to dissolve a wide range of polar and nonpolar substances, coupled with its miscibility with water and other organic solvents, makes it a valuable tool in the chemist's purification arsenal.[1] This is particularly true in the pharmaceutical industry, where the purity of active pharmaceutical ingredients (APIs) is paramount. Acetic acid is frequently employed for the recrystallization of various organic solids, including carboxylic acids, amides, and aromatic compounds.

Solvent Properties of Acetic Acid

Glacial acetic acid is a colorless liquid with a pungent odor. Its utility as a recrystallization solvent stems from its ability to exhibit a significant temperature-dependent solubility gradient for many organic compounds. This means that it can dissolve a substantial amount of a compound at elevated temperatures and a significantly lower amount at reduced temperatures, a key requirement for effective recrystallization.

Furthermore, acetic acid can be used in conjunction with a co-solvent, most commonly water, to create a solvent pair. This technique is particularly useful for compounds that are either too soluble or insufficiently soluble in pure acetic acid. By adjusting the ratio of acetic acid to water, the polarity of the solvent system can be fine-tuned to achieve the optimal solubility characteristics for a specific compound.

Data Presentation: Solubility of Organic Compounds in Acetic Acid

The selection of an appropriate solvent for recrystallization is guided by the solubility of the compound of interest at different temperatures. Below are tables summarizing the available quantitative solubility data for select organic compounds in acetic acid.

Table 1: Solubility of Benzoic Acid in Acetic Acid and Acetic Acid/Water Mixtures

| Temperature (°C) | Temperature (K) | Mass Fraction of Acetic Acid in Solvent | Solubility ( g/100g of solvent) |

| 25.0 | 298.2 | 1.0 | 38.5 |

| 35.0 | 308.2 | 1.0 | 50.1 |

| 45.0 | 318.2 | 1.0 | 64.8 |

| 55.0 | 328.2 | 1.0 | 83.9 |

| 65.0 | 338.2 | 1.0 | 108.7 |

| 75.0 | 348.2 | 1.0 | 140.9 |

| 85.0 | 358.2 | 1.0 | 182.2 |

| 25.0 | 298.2 | 0.9 | 30.8 |

| 35.0 | 308.2 | 0.9 | 40.1 |

| 45.0 | 318.2 | 0.9 | 51.9 |

| 55.0 | 328.2 | 0.9 | 67.2 |

| 65.0 | 338.2 | 0.9 | 86.9 |

| 75.0 | 348.2 | 0.9 | 112.4 |

| 85.0 | 358.2 | 0.9 | 145.4 |

| 25.0 | 298.2 | 0.8 | 24.6 |

| 35.0 | 308.2 | 0.8 | 32.1 |

| 45.0 | 318.2 | 0.8 | 41.5 |

| 55.0 | 328.2 | 0.8 | 53.8 |

| 65.0 | 338.2 | 0.8 | 69.5 |

| 75.0 | 348.2 | 0.8 | 89.9 |

| 85.0 | 358.2 | 0.8 | 116.3 |

Data sourced from the Journal of Chemical & Engineering Data.

Table 2: Solubility of Naphthalene (B1677914) in Glacial Acetic Acid

| Temperature (°C) | Temperature (K) | Solubility ( g/100g of Acetic Acid) |

| 6.75 | 279.9 | 6.8 |

| 21.5 | 294.7 | 13.1 |

| 42.5 | 315.7 | 31.1 |

| 60.0 | 333.2 | 111.0 |

Data sourced from the Sciencemadness Wiki.[2]

Experimental Protocols

The following are detailed methodologies for the recrystallization of representative organic compounds using acetic acid. These protocols can be adapted for similar compounds with appropriate adjustments to solvent volumes and temperatures.

Recrystallization of a Carboxylic Acid: Benzoic Acid from Acetic Acid-Water

This procedure is suitable for the purification of aromatic carboxylic acids.

Materials:

-

Crude benzoic acid

-

Glacial acetic acid

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Dissolution: In a fume hood, place the crude benzoic acid in an Erlenmeyer flask. For every 1 gram of crude material, add 3-4 mL of glacial acetic acid. Gently heat the mixture on a hot plate with stirring until the benzoic acid dissolves completely.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper by pouring hot acetic acid through it. Quickly filter the hot benzoic acid solution into the preheated flask.

-

Addition of Anti-Solvent: To the hot, clear filtrate, slowly add warm deionized water dropwise with continuous swirling until the solution becomes faintly turbid.

-

Redissolution: Add a few drops of hot glacial acetic acid to redissolve the precipitate and obtain a clear solution.

-

Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of a cold acetic acid-water mixture to remove any adhering soluble impurities.

-

Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the crystals to a watch glass and dry them in a vacuum oven at a moderate temperature.

Recrystallization of an Amide: Acetanilide (B955) from Acetic Acid

This protocol is applicable to the purification of various aromatic amides.

Materials:

-

Crude acetanilide

-

Glacial acetic acid

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Dissolution: In a fume hood, dissolve the crude acetanilide in a minimal amount of hot glacial acetic acid in an Erlenmeyer flask. Heat the mixture gently on a hot plate and stir until all the solid dissolves.

-

Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

-

Hot Filtration (if charcoal was used): If activated charcoal was added, perform a hot gravity filtration as described in the previous protocol to remove the charcoal.

-

Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature.

-

Complete Crystallization: Place the flask in an ice bath to induce further crystallization.

-

Isolation and Washing: Collect the purified crystals by vacuum filtration and wash them with a small portion of ice-cold acetic acid.

-

Drying: Dry the crystals thoroughly under vacuum to remove all traces of acetic acid.

Recrystallization of a Hydrocarbon: Naphthalene from Acetic Acid

This procedure can be used for the purification of polycyclic aromatic hydrocarbons.

Materials:

-

Crude naphthalene

-

Glacial acetic acid

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Dissolution: In a fume hood, add the crude naphthalene to an Erlenmeyer flask and add a minimal amount of hot glacial acetic acid. Heat the mixture on a hot plate with swirling until the naphthalene is completely dissolved.

-

Crystallization: Remove the flask from the heat, cover it, and allow it to cool undisturbed to room temperature.

-

Complete Crystallization: To maximize the yield, cool the flask in an ice bath for 15-20 minutes.

-

Isolation: Collect the naphthalene crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold glacial acetic acid.

-

Drying: Dry the purified naphthalene crystals on the filter paper by drawing air through them for an extended period, or by transferring them to a desiccator.

Mandatory Visualizations

Caption: General workflow for the purification of organic compounds by recrystallization using acetic acid.

Caption: The direct relationship between temperature and the solubility of a solid in a liquid solvent.

Safety Precautions

Working with glacial acetic acid requires strict adherence to safety protocols due to its corrosive nature and strong odor.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (such as nitrile or neoprene), safety goggles, and a lab coat.

-

Ventilation: All procedures involving glacial acetic acid must be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Storage: Store glacial acetic acid in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents, strong bases, and metals.

-

Spills: Small spills can be neutralized with sodium bicarbonate or another suitable absorbent. For larger spills, evacuate the area and follow institutional emergency procedures.

Conclusion

Acetic acid is a highly effective and versatile solvent for the purification of a wide range of organic compounds, particularly through the technique of recrystallization. Its favorable solvent properties, including its ability to form solvent pairs with water, allow for the fine-tuning of solubility to achieve high-purity crystalline products. By following the detailed protocols and adhering to the necessary safety precautions outlined in this guide, researchers, scientists, and drug development professionals can confidently and safely utilize acetic acid as a valuable tool in their purification workflows. The provided solubility data serves as a starting point for solvent system selection and optimization.

References

An In-depth Technical Guide to the Solubility of Non-Polar Compounds in Glacial Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental methodologies, and available data regarding the solubility of non-polar compounds in glacial acetic acid. Glacial acetic acid (CH₃COOH), a polar protic solvent, exhibits unique solvating properties, enabling it to dissolve a range of non-polar substances. This characteristic is of significant interest in various applications, including organic synthesis, purification, and formulation development in the pharmaceutical industry.

Core Principles of Solubility in Glacial Acetic Acid

Glacial acetic acid's ability to dissolve non-polar compounds stems from its molecular structure, which features both a polar carboxyl group (-COOH) and a non-polar methyl group (-CH₃). This dual nature allows for a complex interplay of intermolecular forces when interacting with non-polar solutes.

The dissolution process is governed by the principle of "like dissolves like," which is a reflection of the thermodynamics of mixing. For a non-polar solute to dissolve in a polar solvent like glacial acetic acid, the energy required to overcome the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The key intermolecular forces at play include:

-

Van der Waals Forces (London Dispersion Forces): These are the primary attractive forces between non-polar molecules. The non-polar methyl group of acetic acid can interact with non-polar solutes through these forces.

-

Dipole-Dipole Interactions: Acetic acid is a polar molecule and can form dimers and chains through hydrogen bonding in its pure state. The introduction of a non-polar solute disrupts these interactions.

-

Induced Dipole Interactions: The polar nature of acetic acid can induce a temporary dipole in non-polar solute molecules, leading to a weak attraction.

The balance of these forces determines the extent of solubility. While the disruption of the strong hydrogen bonding network of acetic acid is energetically unfavorable, the van der Waals interactions between the methyl group of acetic acid and the non-polar solute contribute favorably to the dissolution process.

Quantitative Solubility Data

Quantitative data on the solubility of non-polar compounds in glacial acetic acid is not extensively available in consolidated public literature. However, based on available information and established chemical principles, the following tables summarize known quantitative values and qualitative trends.

Table 1: Solubility of Selected Non-Polar Compounds in Glacial Acetic Acid

| Non-Polar Compound | Chemical Class | Temperature (°C) | Solubility ( g/100 g of Acetic Acid) | Notes |

| Palmitic Acid | Saturated Fatty Acid | 20 | 2.14[1] | |

| n-Hexane | Alkane | Ambient | Miscible[2][3] | Fully soluble in all proportions. |

| n-Octane | Alkane | Ambient | Partially Miscible[2][4] | Not miscible in all compositions. |

| n-Dodecane | Alkane | Ambient | Partially Miscible[5] | Solubility is lower than n-octane. |

| Benzene | Aromatic Hydrocarbon | Ambient | Miscible[4] | Acetic acid fully dissolves in benzene. |

| Toluene | Aromatic Hydrocarbon | Ambient | Miscible | |

| Polystyrene | Polymer | Room Temperature | Insoluble[6][7][8][9] | Does not readily dissolve. |

| Polyethylene (B3416737) | Polymer | Room Temperature | Insoluble[10][11][12][13] | Resistant to dissolution by acetic acid. |

Note: The trend for linear alkanes indicates that as the carbon chain length increases, the miscibility with glacial acetic acid decreases.[2][4] This is due to the increasing dominance of the non-polar character of the alkane, making it more difficult to disrupt the hydrogen-bonding network of the acetic acid.

Experimental Protocols for Solubility Determination

The determination of the solubility of a non-polar compound in glacial acetic acid is a critical experimental procedure. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Shake-Flask Method for Equilibrium Solubility Determination

This method measures the thermodynamic equilibrium solubility of a compound in a solvent.

Principle: An excess amount of the solid non-polar solute is agitated in glacial acetic acid for a prolonged period until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical technique.

Detailed Methodology:

-

Preparation:

-

Ensure all glassware is clean and dry.

-

Use high-purity non-polar solute and glacial acetic acid.

-

-

Procedure:

-

Add an excess amount of the non-polar solute to a flask or vial. The excess solid should be visually apparent.

-

Add a known volume or mass of glacial acetic acid to the flask.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a constant temperature shaker bath. The temperature should be controlled and recorded.

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, depending on the solute and solvent. Preliminary studies may be needed to determine the time to reach equilibrium.

-

-

Sample Separation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved particles. This step is crucial to avoid overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtrate with a suitable solvent if the concentration is too high for the analytical method.

-

Determine the concentration of the non-polar solute in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Analytical Methods for Concentration Measurement

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. The concentration of the analyte is determined by comparing its peak area to that of a series of calibration standards.

-

General Protocol:

-

Method Development: Develop an HPLC method capable of separating the non-polar solute from any impurities and the solvent front. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Calibration: Prepare a series of standard solutions of the non-polar solute of known concentrations in a suitable solvent. Inject these standards into the HPLC system and generate a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the filtered and diluted sample from the shake-flask experiment into the HPLC system.

-

Quantification: Determine the concentration of the solute in the sample by interpolating its peak area on the calibration curve. Account for any dilutions made.

-

3.2.2. UV-Vis Spectroscopy

-

Principle: This technique measures the absorbance of light by the solute at a specific wavelength. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species. This method is suitable for non-polar compounds that possess a chromophore.

-

General Protocol:

-

Wavelength Selection: Scan the UV-Vis spectrum of a dilute solution of the non-polar solute to determine the wavelength of maximum absorbance (λmax).

-

Calibration: Prepare a series of standard solutions of the non-polar solute of known concentrations. Measure the absorbance of each standard at the λmax and create a calibration curve of absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the filtered and diluted sample from the shake-flask experiment at the λmax.

-

Quantification: Calculate the concentration of the solute in the sample using the calibration curve. Ensure that the absorbance of the sample falls within the linear range of the calibration curve.

-

Visualizations

Intermolecular Forces in Dissolution

The following diagram illustrates the key intermolecular forces that are broken and formed during the dissolution of a non-polar solute in glacial acetic acid.

Caption: Interplay of intermolecular forces during dissolution.

Experimental Workflow for Solubility Determination

The diagram below outlines the sequential steps involved in the experimental determination of solubility using the shake-flask method followed by HPLC analysis.

Caption: Shake-flask solubility determination workflow.

Conclusion

The solubility of non-polar compounds in glacial acetic acid is a nuanced process dictated by a balance of intermolecular forces. While glacial acetic acid is a polar protic solvent, its non-polar methyl group facilitates the dissolution of certain non-polar solutes. The "like dissolves like" principle is generally applicable, with miscibility decreasing as the non-polar character of the solute increases. The experimental determination of solubility requires rigorous adherence to established protocols, such as the shake-flask method, coupled with precise analytical quantification techniques. The limited availability of public quantitative solubility data highlights the need for further experimental investigation in this area to support its application in research and development.

References

- 1. palmitic acid [chemister.ru]

- 2. Acetic acid - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. Acetic acid - Sciencemadness Wiki [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. bangslabs.com [bangslabs.com]

- 8. bangslabs.com [bangslabs.com]

- 9. scribd.com [scribd.com]

- 10. govinfo.gov [govinfo.gov]

- 11. quora.com [quora.com]

- 12. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 13. Solubility of solvents in polyethylene below the melt temperature [iranpash.ir]

Acetic Acid: A Novel Regulator of Abiotic Stress Tolerance in Plants

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Abiotic stresses, including drought, salinity, and heavy metal toxicity, pose significant threats to global agricultural productivity and food security. As sessile organisms, plants have evolved intricate mechanisms to perceive and respond to these environmental challenges. Recent scientific investigations have unveiled a surprising player in the plant stress response arsenal: acetic acid. This simple carboxylic acid, widely known as the primary component of vinegar, is emerging as a potent signaling molecule and metabolic regulator that enhances plant tolerance to a range of abiotic stressors. This technical guide provides an in-depth overview of the current understanding of acetic acid's role in plant abiotic stress tolerance, with a focus on the underlying molecular mechanisms, experimental evidence, and potential applications in developing stress-resilient crops. For researchers and professionals in drug development, this guide details the signaling pathways and experimental protocols crucial for harnessing the protective effects of acetic acid.

Core Mechanisms of Acetic Acid-Mediated Stress Tolerance

Acetic acid potentiates plant defense mechanisms against abiotic stresses through a multi-pronged approach that involves epigenetic modifications, hormonal signaling crosstalk, and physiological adjustments.[1][2][3]

Epigenetic Regulation: A key mechanism involves the role of acetate (B1210297) as a precursor for acetyl-CoA, a vital molecule for histone acetylation.[4] Histone acetylation, an epigenetic modification, leads to a more relaxed chromatin structure, thereby facilitating the transcription of stress-responsive genes. The histone acetyltransferase GCN5 (GENERAL CONTROL NON-REPRESSIBLE 5) has been identified as a crucial component in this pathway, mediating the acetylation of specific histone residues (H3K9 and H3K14) and activating downstream genes involved in stress tolerance.[5][6][7][8]

Hormonal Crosstalk: Acetic acid signaling is intricately linked with established phytohormone pathways, particularly those of jasmonic acid (JA) and abscisic acid (ABA).

-

Jasmonic Acid (JA) Signaling: Exogenous application of acetic acid has been shown to rapidly induce the biosynthesis and signaling of jasmonic acid.[9][10][11][12] This activation of the JA pathway primes the plant for a more robust defense response to subsequent stress. Acetic acid treatment upregulates the expression of JA biosynthetic genes, such as ALLENE OXIDE CYCLASE 3 (AOC3), leading to increased levels of JA and its bioactive conjugate, JA-isoleucine (JA-Ile).[1][13]

-

Abscisic Acid (ABA) Signaling: The interaction between acetic acid and ABA signaling appears to be more complex and can be stress- and species-dependent. In some instances, particularly in response to drought stress in certain species like cassava, acetic acid enhances ABA accumulation and signaling, leading to stomatal closure and reduced water loss.[4][14] Conversely, under salt stress in perennial ryegrass, acetic acid treatment has been observed to decrease ABA content while increasing levels of other protective hormones like auxins and cytokinins.[15][16] This suggests a nuanced regulatory role for acetic acid in modulating ABA responses.

Physiological and Biochemical Adjustments: Acetic acid treatment triggers a cascade of physiological and biochemical changes that collectively contribute to enhanced stress tolerance. These include:

-

Improved Ionic Homeostasis: Under salt stress, acetic acid helps maintain a favorable K+/Na+ ratio by promoting the uptake of potassium ions and restricting the accumulation of toxic sodium ions.[15][16]

-

Enhanced Osmotic Adjustment: Acetic acid can promote the accumulation of osmoprotectants like proline and soluble sugars, which help maintain cellular turgor under osmotic stress.[17][18]

-

Reduced Oxidative Damage: Acetic acid treatment has been shown to lower the levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide (B77818) radicals (O₂⁻), by enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[2][16]

-

Maintenance of Photosynthetic Efficiency: By protecting photosynthetic pigments from degradation and improving water status, acetic acid helps to sustain photosynthetic activity under stress conditions.[18][19]

Data Presentation: Quantitative Effects of Acetic Acid on Abiotic Stress Tolerance

The following tables summarize the quantitative data from various studies on the effects of exogenous acetic acid application on different plant species under specific abiotic stresses.

Table 1: Effect of Acetic Acid on Drought Stress Tolerance

| Plant Species | Acetic Acid Concentration | Stress Parameter | Observed Effect | Reference |

| Arabidopsis thaliana | 10-50 mM | Survival Rate | Increased survival under drought conditions. | [15] |

| Zea mays (Maize) | 30 mM | Survival Rate | Significantly higher survival after drought and re-watering. | [3] |

| Oryza sativa (Rice) | 30 mM | Shoot Water Content | Maintained higher water content under drought. | [9] |

| Manihot esculenta (Cassava) | 10 mM | Relative Water Content (RWC) | Significantly higher RWC in leaves after 6 days of drought. | [4] |

| Manihot esculenta (Cassava) | 10 mM | ABA Content | 1.9-fold increase in leaf ABA content. | [4] |

| Vigna radiata (Mung Bean) | 20 mM (foliar) | Shoot RWC | Increased by 28.70% and 30.57% at 8 and 16 dS m⁻¹ salinity, respectively. | [3] |

Table 2: Effect of Acetic Acid on Salt Stress Tolerance

| Plant Species | Acetic Acid Concentration | Stress Parameter | Observed Effect | Reference |

| Lolium perenne (Perennial Ryegrass) | 20 mM | Leaf K+/Na+ Ratio | Significantly higher K+/Na+ ratio under salt stress. | [15][16] |

| Lolium perenne (Perennial Ryegrass) | 20 mM | H₂O₂ Content | 1.64-fold decrease in leaves after 21 days of salt stress. | [2][16] |

| Lolium perenne (Perennial Ryegrass) | 20 mM | O₂⁻ Production Rate | 1.81-fold decrease in leaves after 21 days of salt stress. | [2][16] |

| Vigna radiata (Mung Bean) | Not specified | Chlorophyll a Content | Decrease under salt stress was mitigated. | [18] |

| Vigna radiata (Mung Bean) | Not specified | Proline Content | Increased under salt stress with acetic acid treatment. | [18] |

| Triticum aestivum (Wheat) | 10 mM and 20 mM (foliar) | H₂O₂ and MDA Accumulation | Decreased accumulation under salinity stress. | [20] |

Table 3: Effect of Acetic Acid on Heavy Metal Stress Tolerance

| Plant Species | Acetic Acid Concentration | Stress Parameter | Observed Effect | Reference |

| Helianthus annuus (Sunflower) | Not specified | Cadmium (Cd) Phytotoxicity | Reduced Cd phytotoxicity. | [21] |

| Brassica juncea | Not specified | Cadmium (Cd) Stress | In combination with IAA-producing rhizobacteria, improved growth under Cd stress. | [22] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

1. Plant Growth and Acetic Acid Treatment for Drought Stress Assay

-

Plant Material and Growth Conditions: Arabidopsis thaliana (Col-0) seeds are surface-sterilized and sown on Murashige and Skoog (MS) medium. Seedlings are grown for 7 days and then transferred to soil. Plants are grown in a controlled environment chamber with a 16-h light/8-h dark cycle at 22°C.

-

Acetic Acid Application: For drought stress experiments, 3-week-old plants are treated by drenching the soil with a solution of acetic acid at various concentrations (e.g., 0, 10, 20, 30, 50 mM).

-

Drought Stress Induction: After 3 days of acetic acid treatment, watering is withheld for a specified period (e.g., 14 days) to impose drought stress.

-

Survival Rate Assessment: After the drought period, plants are re-watered, and the survival rate is calculated after 3 days of recovery.

2. Measurement of a Stress Marker (Malondialdehyde - MDA)

-

Principle: MDA is a product of lipid peroxidation and a common marker of oxidative stress. It reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be quantified spectrophotometrically.

-

Protocol:

-

Harvest 0.2 g of fresh plant tissue and homogenize in 2 mL of 0.1% (w/v) trichloroacetic acid (TCA).

-

Centrifuge the homogenate at 10,000 x g for 10 minutes.

-

Mix 0.5 mL of the supernatant with 2 mL of 0.5% (w/v) TBA in 20% (w/v) TCA.

-

Incubate the mixture at 95°C for 30 minutes.

-

Quickly cool the reaction tubes on ice to stop the reaction.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Measure the absorbance of the supernatant at 532 nm and 600 nm.

-

Calculate the MDA concentration using the following formula: MDA (µmol/g FW) = [(A532 - A600) / 155,000] x 10^6 x V / W, where V is the volume of the extraction buffer and W is the fresh weight of the sample.[23]

-

3. Quantification of Endogenous Phytohormones (JA and ABA)

-

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of phytohormones.

-

Protocol:

-

Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract the hormones with a suitable solvent (e.g., 80% methanol) containing internal standards.

-

Centrifuge the extract and collect the supernatant.

-

Purify and concentrate the extract using solid-phase extraction (SPE).

-

Analyze the purified extract using a reverse-phase C18 column on an LC-MS/MS system.

-

Quantify the hormones based on the peak areas relative to the internal standards.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Conclusion and Future Perspectives

The discovery of acetic acid's role in plant abiotic stress tolerance opens up new avenues for agricultural innovation. As a simple, inexpensive, and readily available compound, acetic acid holds promise as a biostimulant to enhance crop resilience in the face of climate change.[2] However, further research is needed to fully elucidate the intricate signaling networks and to optimize application methods for different crop species and environmental conditions. Understanding the precise molecular targets of acetate and the downstream signaling components will be crucial for the development of novel chemical priming agents and for breeding crops with enhanced stress tolerance. The integration of multi-omics approaches, including transcriptomics, proteomics, and metabolomics, will be instrumental in unraveling the complete picture of how this simple molecule orchestrates a complex and effective defense response in plants. This knowledge will be invaluable for researchers and drug development professionals aiming to translate these fundamental discoveries into practical solutions for sustainable agriculture.

References

- 1. researchgate.net [researchgate.net]

- 2. maxapress.com [maxapress.com]

- 3. Frontiers | Biostimulant Potential of Acetic Acid Under Drought Stress Is Confounded by pH-Dependent Root Growth Inhibition [frontiersin.org]

- 4. Frontiers | Acetic Acid Treatment Enhances Drought Avoidance in Cassava (Manihot esculenta Crantz) [frontiersin.org]

- 5. Hepatic conversion of acetyl-CoA to acetate plays crucial roles in energy stress | eLife [elifesciences.org]

- 6. The Histone Acetyltransferase GCN5 and the Associated Coactivators ADA2: From Evolution of the SAGA Complex to the Biological Roles in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Plant responses to abiotic stress regulated by histone acetylation [frontiersin.org]

- 9. Acetyl-CoA Synthetase 2 Promotes Acetate Utilization and Maintains Cancer Cell Growth under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acetyl-coA synthetase 2 promotes acetate utilization and maintains cell growth under metabolic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Do Opposites Attract? Auxin-Abscisic Acid Crosstalk: New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biostimulant Potential of Acetic Acid Under Drought Stress Is Confounded by pH-Dependent Root Growth Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Updated Mechanisms of GCN5—The Monkey King of the Plant Kingdom in Plant Development and Resistance to Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of Acetic Acid and Nitric Oxide against Salinity and Lithium Stress in Canola (Brassica napus L.) | MDPI [mdpi.com]

- 15. Acetic acid: a cheap but chief metabolic regulator for abiotic stress tolerance in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. maxapress.com [maxapress.com]

- 17. researchgate.net [researchgate.net]

- 18. Acetic acid: a cost-effective agent for mitigation of seawater-induced salt toxicity in mung bean - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chemical application improves stress resilience in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Acetic acid positively modulates proline metabolism for mitigating PEG-mediated drought stress in Maize and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Efficacy of Indole Acetic Acid and Exopolysaccharides-Producing Bacillus safensis Strain FN13 for Inducing Cd-Stress Tolerance and Plant Growth Promotion in Brassica juncea (L.) [mdpi.com]

- 23. mdpi.com [mdpi.com]

Unveiling the Past: An In-depth Technical Guide to Early Research on Acetic Acid as a Chemical Preservative

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of acetic acid, the primary component of vinegar, as a food preservative dates back thousands of years, with evidence of its use by ancient civilizations for pickling and food preservation.[1][2][3][4][5][6] However, the scientific understanding of its antimicrobial properties and the elucidation of its mechanism of action are rooted in the foundational microbiological research of the 19th and early 20th centuries. This technical guide delves into the early scientific investigations that established acetic acid as a reliable chemical preservative, providing a historical context for its long-standing application and offering insights into the nascent stages of antimicrobial research.

The 19th century marked a paradigm shift in the understanding of food spoilage and preservation, largely driven by the groundbreaking work of Louis Pasteur. His germ theory of fermentation, which demonstrated that microorganisms are responsible for the fermentation and spoilage of food, laid the groundwork for a scientific approach to food preservation.[2] Pasteur's meticulous experiments revealed that the souring of wine and beer was due to the action of specific microorganisms, namely Acetobacter, which convert ethanol (B145695) into acetic acid in the presence of air.[2] This fundamental discovery not only explained the traditional process of vinegar production but also provided a scientific basis for its preservative effects.

This guide will explore the early experimental methodologies, quantitative data where available, and the initial theories on the antimicrobial mechanism of acetic acid, offering a valuable historical perspective for today's researchers, scientists, and drug development professionals.

The Dawn of a Scientific Approach: Early Experimental Insights

While the preservative qualities of vinegar were known for centuries, the late 19th and early 20th centuries saw the first systematic attempts to quantify its antimicrobial efficacy. Early researchers began to investigate the specific concentrations of acetic acid required to inhibit the growth of various microorganisms. These pioneering studies, though lacking the sophisticated techniques of modern microbiology, laid the foundation for our current understanding of acetic acid's preservative action.

Key Early Findings on Antimicrobial Efficacy

Early research focused on determining the minimum concentrations of acetic acid that could prevent the growth of common spoilage and pathogenic bacteria. While detailed quantitative data from the 19th century is scarce in readily accessible modern databases, historical texts and early 20th-century studies provide valuable insights. These investigations typically involved inoculating nutrient broths with bacteria and then adding varying concentrations of acetic acid to observe the inhibition of growth.

| Microorganism | Effective Acetic Acid Concentration (Early Observations) | Reference/Context |

| Various spoilage bacteria | General use in pickling at concentrations of 4-6% | Traditional food preservation practices |

| Mycobacterium tuberculosis | 6% acetic acid solution showed bactericidal effects after 30 minutes of exposure in later studies building on early principles. | While a 2014 study, it references the historical use and extends early findings on organic acids. |

Note: The table above represents a summary of the general understanding from the period, which was often qualitative or based on practical applications rather than precise MIC (Minimum Inhibitory Concentration) determinations as we know them today.

Early Experimental Protocols

The experimental methodologies of the late 19th and early 20th centuries were rudimentary by modern standards but were innovative for their time. A typical experimental workflow to test the preservative action of acetic acid would have involved the following steps:

-

Preparation of Culture Media: Nutrient-rich broths were prepared using infusions of meat or other organic matter and subsequently sterilized, often by boiling.

-

Inoculation: The sterile broth would be inoculated with a sample of the microorganism of interest, often from a previous culture or a natural source.

-

Addition of Acetic Acid: Different concentrations of acetic acid (vinegar) were added to a series of inoculated broths. A control broth with no acetic acid was also prepared.

-

Incubation: The broths were then incubated at a suitable temperature, often room temperature or in early incubators.

-

Observation: The growth of microorganisms was observed visually, typically by noting the turbidity (cloudiness) of the broth over time. The absence of turbidity in the presence of acetic acid was indicative of its inhibitory effect.

Early Theories on the Mechanism of Action

The prevailing early theory on how acetic acid preserves food centered on its ability to create an acidic environment that is inhospitable to most spoilage microorganisms. This concept, while broadly correct, was further refined by the "classical weak-acid theory."

This theory posits that undissociated acetic acid, being a small, lipophilic molecule, can readily pass through the cell membrane of microorganisms. Once inside the more neutral pH of the cytoplasm, the acetic acid molecule dissociates, releasing a proton (H+) and an acetate (B1210297) anion. This leads to a decrease in the intracellular pH, which can disrupt various cellular processes, including enzymatic activity and nutrient transport, ultimately inhibiting microbial growth or causing cell death.

While early researchers did not have the tools to investigate specific signaling pathways, their observations laid the groundwork for future studies on the molecular mechanisms of antimicrobial agents. The understanding that acetic acid's efficacy was not solely due to the external pH but also to its ability to acidify the cell's interior was a significant conceptual advance.

Conclusion

The early scientific research on acetic acid as a chemical preservative, conducted in the wake of the microbiological revolution, transformed a traditional practice into a scientifically understood method of food preservation. The work of pioneers like Louis Pasteur was instrumental in elucidating the microbial basis of spoilage and the role of acetic acid in inhibiting microbial growth. While the experimental techniques of the 19th and early 20th centuries were simple by today's standards, they successfully established the fundamental principles of acetic acid's preservative action. The "classical weak-acid theory," born from these early observations, remains a cornerstone of our understanding of how weak organic acids function as antimicrobials. For modern researchers, scientists, and drug development professionals, this historical perspective not only highlights the enduring legacy of these early discoveries but also underscores the importance of fundamental research in advancing our ability to control microbial growth.

References

- 1. A Brief History of Microbial Study and Techniques for Exploring the Gastrointestinal Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ndvsu.org [ndvsu.org]

- 3. Zeitschrift für Hygiene : Zeitschrift für Hygiene und Infectionskrankheiten. : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 4. study.com [study.com]

- 5. Bacteriology - Wikipedia [en.wikipedia.org]

- 6. Zeitschrift für Hygiene und Infektionskrankheiten – Wikisource [de.wikisource.org]

An In-depth Technical Guide to the pKa of Acetic Acid in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the acid dissociation constant (pKa) of acetic acid in aqueous solutions. It delves into the theoretical underpinnings, experimental determination, and factors influencing this critical physicochemical parameter. The content is tailored for professionals in research, science, and drug development who require a thorough understanding of acid-base equilibria.

Core Concepts: Understanding pKa

The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. For acetic acid (CH₃COOH), a weak acid, its dissociation in water is a reversible reaction that establishes an equilibrium between the undissociated acid and its conjugate base, the acetate (B1210297) ion (CH₃COO⁻).

The chemical equation for this equilibrium is:

CH₃COOH ⇌ H⁺ + CH₃COO⁻

The Ka is the equilibrium constant for this dissociation and is expressed as:

Ka = [H⁺][CH₃COO⁻] / [CH₃COOH]

A lower pKa value indicates a stronger acid, signifying a greater extent of dissociation in water.[1] The widely accepted pKa of acetic acid in an aqueous solution at 25°C is approximately 4.76 .[2]

The Henderson-Hasselbalch Equation

The Henderson-Hasselbalch equation is a cornerstone in understanding and working with buffer solutions. It provides a direct relationship between the pH of a solution, the pKa of the weak acid, and the ratio of the concentrations of the conjugate base to the undissociated acid.[3][4]

The equation is as follows:

pH = pKa + log₁₀([CH₃COO⁻] / [CH₃COOH])

This equation is particularly important in experimental pKa determination, as it shows that when the concentrations of the acid and its conjugate base are equal ([CH₃COO⁻] = [CH₃COOH]), the pH of the solution is equal to the pKa of the acid.[5][6] This principle is fundamental to the half-equivalence point in a titration.

Factors Influencing the pKa of Acetic Acid

The pKa of acetic acid is not an absolute constant and can be influenced by several environmental factors.

Temperature

The dissociation of acetic acid is a temperature-dependent process. As the temperature increases, the extent of ionization generally increases, leading to a slight decrease in the pKa value, indicating increased acidity.[7]

Ionic Strength

The ionic strength of the solution, a measure of the total concentration of ions, also affects the pKa. An increase in ionic strength can alter the activity coefficients of the ions in solution, thereby influencing the dissociation equilibrium.

Solvent

While this guide focuses on aqueous solutions, it is important to note that the solvent plays a critical role in determining acidity. In non-aqueous or mixed-solvent systems, the pKa of acetic acid can vary significantly due to differences in dielectric constant and solvation capabilities.[7]

Quantitative Data

The following tables summarize the quantitative impact of temperature and ionic strength on the pKa of acetic acid.

| Temperature (°C) | pKa of Acetic Acid |

| 0 | 4.78 |

| 10 | 4.77 |

| 20 | 4.76 |

| 25 | 4.756 |

| 30 | 4.75 |

| 40 | 4.75 |

| 50 | 4.76 |

Note: Data compiled from various sources, slight variations may exist.

| Ionic Strength (mol/L) | pKa of Acetic Acid (at 18°C) |

| 0.00 | 4.75 |

| 0.01 | 4.70 |

| 0.05 | 4.65 |

| 0.10 | 4.62 |

| 0.20 | 4.59 |

| 0.50 | 4.57 |

Data adapted from Cohn et al. as presented in Reijenga et al.[7][8]

Experimental Protocols for pKa Determination

Accurate determination of the pKa of acetic acid relies on precise experimental techniques. The most common and reliable methods are potentiometric titration and spectrophotometry.[2]

Potentiometric Titration

This is considered the gold standard for pKa determination due to its accuracy and precision.[2] The method involves titrating a solution of the weak acid with a strong base and monitoring the pH change using a pH meter.

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH).

-

Prepare a solution of acetic acid of a known concentration, for example, 0.1 M.

-

-

Calibration of pH Meter:

-

Calibrate the pH meter using standard buffer solutions of known pH (e.g., pH 4.00, 7.00, and 10.00) to ensure accurate pH readings.[9]

-

-

Titration Procedure:

-

Pipette a known volume of the acetic acid solution (e.g., 25.0 mL) into a beaker.

-

If necessary, add a known volume of an inert salt solution (e.g., 0.15 M KCl) to maintain a constant ionic strength.[9]

-

Immerse the calibrated pH electrode and a magnetic stir bar into the beaker.

-

Begin stirring the solution at a moderate, constant rate.

-

Add the standardized NaOH solution from a burette in small, precise increments (e.g., 0.5-1.0 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

As the pH begins to change more rapidly, decrease the volume of the increments (e.g., to 0.1 mL) to obtain more data points around the equivalence point.

-

Continue the titration until the pH has plateaued well beyond the equivalence point.[10]

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

-

The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.

-

The pH of the solution at the half-equivalence point is equal to the pKa of the acetic acid.[5]

-

Spectrophotometry

This method is based on the principle that the acidic (protonated) and basic (deprotonated) forms of a molecule have different ultraviolet-visible (UV-Vis) absorption spectra.

Methodology:

-

Preparation of Solutions:

-

Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of acetic acid.

-

Prepare a stock solution of acetic acid.

-

-

Determination of Wavelengths of Maximum Absorbance (λmax):

-

Prepare two solutions of acetic acid: one at a very low pH (e.g., using 0.1 M HCl) to ensure it is fully protonated (CH₃COOH), and one at a very high pH (e.g., using 0.1 M NaOH) to ensure it is fully deprotonated (CH₃COO⁻).

-

Scan the UV-Vis spectrum (typically 200-400 nm) for both solutions to determine the λmax for each species.

-

-

Absorbance Measurements:

-

Add a small, constant amount of the acetic acid stock solution to each of the prepared buffer solutions of known pH.

-

Measure the absorbance of each solution at the λmax determined for the deprotonated form (acetate).

-

-

Data Analysis:

-

Plot the measured absorbance versus the pH of the buffer solutions. This will generate a sigmoidal curve.

-

The inflection point of this curve corresponds to the pH at which the concentrations of the protonated and deprotonated forms are equal.

-

The pH at this inflection point is the pKa of the acetic acid.

-

Visualizations

The following diagrams illustrate the core concepts and workflows discussed in this guide.

Caption: Dissociation equilibrium of acetic acid in water.

Caption: Workflow for pKa determination by potentiometric titration.

References

- 1. scribd.com [scribd.com]

- 2. quora.com [quora.com]

- 3. scribd.com [scribd.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pure.tue.nl [pure.tue.nl]

- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. asdlib.org [asdlib.org]

- 10. m.youtube.com [m.youtube.com]

The Acetyl Group: A Central Player in Cellular Metabolism, Epigenetics, and Neurological Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The acetyl group, a simple two-carbon moiety derived from acetic acid, plays a profoundly diverse and critical role in cellular biochemistry. Far from being a mere metabolic intermediate, it acts as a key signaling molecule and a crucial building block for essential biomolecules. When attached to Coenzyme A to form acetyl-CoA, it sits (B43327) at the crossroads of carbohydrate, fat, and protein metabolism. Furthermore, the transfer of acetyl groups to proteins, particularly histones, is a fundamental mechanism for epigenetic regulation of gene expression. This technical guide provides a comprehensive overview of the biochemical significance of the acetyl group, with a focus on its roles in metabolism, protein acetylation, and neurotransmission. It also includes detailed experimental protocols and quantitative data to support researchers in their investigation of this multifaceted functional group.

The Central Metabolic Hub: Acetyl-Coenzyme A

Acetyl-Coenzyme A (acetyl-CoA) is the activated form of the acetyl group and a central hub in cellular metabolism, linking catabolic and anabolic pathways.[1]

Generation of Acetyl-CoA

Acetyl-CoA is generated from multiple sources, reflecting the cell's metabolic state:

-

From Carbohydrates: Glucose is converted to pyruvate (B1213749) through glycolysis in the cytoplasm. Pyruvate then enters the mitochondria and is decarboxylated by the pyruvate dehydrogenase complex to form acetyl-CoA.[2]

-

From Fatty Acids: Through the process of β-oxidation in the mitochondria, fatty acids are broken down into two-carbon acetyl-CoA units.[1]

-

From Amino Acids: Certain amino acids, upon deamination, can be converted into acetyl-CoA or intermediates of the citric acid cycle that can then be converted to acetyl-CoA.

Role in the Citric Acid Cycle and Energy Production

The primary catabolic fate of the acetyl group is its oxidation in the citric acid cycle (Krebs cycle). Acetyl-CoA donates its acetyl group to oxaloacetate to form citrate (B86180), initiating a series of reactions that generate reducing equivalents (NADH and FADH₂) for the electron transport chain, ultimately leading to the production of ATP.[1]

Involvement in Biosynthesis

In the cytosol, acetyl-CoA serves as the fundamental building block for the synthesis of:

-

Fatty Acids: In anabolic conditions, citrate is transported from the mitochondria to the cytosol and cleaved by ATP citrate lyase to regenerate acetyl-CoA. This cytosolic acetyl-CoA is the precursor for fatty acid synthesis.[1]

-

Cholesterol and Steroid Hormones: Acetyl-CoA is also the starting molecule for the biosynthesis of cholesterol, which in turn is a precursor for steroid hormones.[3]

Epigenetic and Post-Translational Regulation through Acetylation

The transfer of an acetyl group from acetyl-CoA to the lysine (B10760008) residues of proteins is a critical post-translational modification that regulates a vast array of cellular processes.

Histone Acetylation and Gene Regulation

Histone acetylation is a key epigenetic mark that influences chromatin structure and gene expression. The enzymes responsible for this modification are histone acetyltransferases (HATs), which transfer an acetyl group to the ε-amino group of lysine residues on histone tails, and histone deacetylases (HDACs), which remove them.[4][5]

The addition of an acetyl group neutralizes the positive charge of the lysine residue, which is thought to weaken the electrostatic interaction between the histone tail and the negatively charged DNA backbone. This leads to a more relaxed chromatin structure, known as euchromatin, which is generally associated with increased transcriptional activity.[4] Conversely, the removal of acetyl groups by HDACs results in a more condensed chromatin structure, or heterochromatin, leading to transcriptional repression.[4]

Non-Histone Protein Acetylation

Beyond histones, a large and growing number of non-histone proteins are also subject to acetylation.[6][7] This modification can regulate protein function in various ways, including altering enzymatic activity, protein stability, subcellular localization, and protein-protein interactions.[6] Key proteins involved in diverse cellular processes such as gene transcription, DNA damage repair, cell division, and metabolism are regulated by acetylation.[6][7] For example, the acetylation of transcription factors can modulate their ability to bind DNA and activate or repress gene expression.[8]

Acetyl Group in Neurotransmission: The Synthesis of Acetylcholine (B1216132)

The acetyl group is a crucial component of the neurotransmitter acetylcholine (ACh). ACh is synthesized in the cytoplasm of cholinergic neurons from choline (B1196258) and acetyl-CoA in a reaction catalyzed by the enzyme choline acetyltransferase (ChAT).[9][10] Acetyl-CoA for this process is primarily derived from mitochondrial metabolism.[10] Following its synthesis, ACh is packaged into synaptic vesicles and released into the synaptic cleft upon neuronal stimulation, where it plays a vital role in processes ranging from muscle contraction to learning and memory.[9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biochemical role of the acetyl group.

| Parameter | Enzyme | Substrate(s) | Value | Reference(s) |

| Km | p300 | Histone H3 | Varies by lysine site (µM range) | [11] |

| CBP | Histone H3 | Varies by lysine site (µM range) | [11] | |

| p300 | Acetyl-CoA | Varies by histone substrate (µM range) | [11] | |

| CBP | Acetyl-CoA | Varies by histone substrate (µM range) | [11] | |

| kcat | p300 | Histone H3 | Varies by lysine site (s-1) | [11] |

| CBP | Histone H3 | Varies by lysine site (s-1) | [11] | |

| kcat/Km | p300 | Histone H3 | Varies by lysine site (M-1s-1) | [11] |

| CBP | Histone H3 | Varies by lysine site (M-1s-1) | [11] | |

| Table 1: Enzyme Kinetics of p300 and CBP Histone Acetyltransferases. The kinetic parameters for the acetylation of histone H3 by the HATs p300 and CBP vary depending on the specific lysine residue and the concentration of the other substrate. |

| Cellular Compartment | Metabolite | Concentration Gradient (Mitochondrial/Cytosolic) | Reference(s) |

| Hepatocytes | Acetyl-CoA | 13 | [12] |

| Coenzyme A (CoASH) | 40 | [12] | |

| Table 2: Subcellular Concentration Gradients of Acetyl-CoA and Coenzyme A. The concentration of acetyl-CoA and Coenzyme A is significantly higher in the mitochondria compared to the cytosol in rat hepatocytes. |

| Condition | Cell Line(s) | Source of Acetyl-CoA from Glucose and Glutamine | Additional Source | Reference(s) |

| Normoxia | Cultured cancer cells | >90% | - | [13] |

| Hypoxia | Cultured cancer cells | 50-80% | Acetate (B1210297) | [13] |

| Table 3: Contribution of Different Carbon Sources to Acetyl-CoA Production. Under hypoxic conditions, the contribution of glucose and glutamine to the acetyl-CoA pool decreases, with acetate becoming a significant alternative source. |

Detailed Experimental Protocols

Quantification of Acetyl-CoA Levels by HPLC

This protocol describes the quantification of acetyl-CoA from biological samples using high-performance liquid chromatography (HPLC) with UV detection.[14]

1. Sample Preparation: a. For cultured cells, wash cells with cold PBS and scrape into a suitable volume of cold 5% perchloric acid (PCA). b. For tissues, rapidly excise and freeze the tissue in liquid nitrogen. Homogenize the frozen tissue in cold 5% PCA.[14] c. Vortex the homogenate and incubate on ice for 10 minutes. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and neutralize with 2M KOH. f. Centrifuge to pellet the potassium perchlorate (B79767) precipitate. g. The resulting supernatant contains the acetyl-CoA and is ready for HPLC analysis.[14]

2. HPLC Analysis: a. Use a C18 reversed-phase column. b. The mobile phase can consist of a gradient of two buffers: Buffer A (e.g., aqueous buffer with an ion-pairing agent) and Buffer B (e.g., methanol (B129727) or acetonitrile). c. Set the UV detector to 259 nm. d. Inject the prepared sample and standards. e. Quantify the acetyl-CoA peak by comparing its area to a standard curve generated from known concentrations of acetyl-CoA.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Acetylation Analysis

This protocol provides a general workflow for performing ChIP-seq to map the genome-wide distribution of a specific histone acetylation mark.[2][5]

1. Chromatin Preparation: a. Crosslink proteins to DNA by treating cells with 1% formaldehyde (B43269) for 10 minutes at room temperature. b. Quench the crosslinking reaction with glycine. c. Lyse the cells and isolate the nuclei. d. Shear the chromatin to an average size of 200-600 bp using sonication or enzymatic digestion.

2. Immunoprecipitation: a. Incubate the sheared chromatin with an antibody specific for the histone acetylation mark of interest (e.g., anti-H3K27ac). b. Add protein A/G magnetic beads to capture the antibody-chromatin complexes. c. Wash the beads extensively to remove non-specifically bound chromatin.

3. DNA Purification and Library Preparation: a. Elute the chromatin from the beads and reverse the crosslinks by heating at 65°C. b. Treat with RNase A and Proteinase K to remove RNA and protein. c. Purify the DNA using a PCR purification kit. d. Prepare a sequencing library from the purified ChIP DNA according to the manufacturer's protocol for your sequencing platform.

4. Sequencing and Data Analysis: a. Sequence the prepared library on a high-throughput sequencing platform. b. Align the sequencing reads to the reference genome. c. Use peak-calling algorithms to identify regions of the genome enriched for the histone acetylation mark.

In Vitro Histone Acetyltransferase (HAT) Activity Assay

This protocol describes a fluorometric assay to measure the activity of a purified HAT enzyme or HAT activity in a nuclear extract.[10][15]

1. Reagent Preparation: a. Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA). b. Prepare solutions of the HAT substrate (e.g., a histone H3 peptide), acetyl-CoA, and the HAT enzyme (or nuclear extract). c. Prepare a developer solution that reacts with the Coenzyme A (CoA) produced during the reaction to generate a fluorescent product.

2. Assay Procedure: a. In a 96-well plate, add the reaction buffer, histone peptide substrate, and HAT enzyme. b. Initiate the reaction by adding acetyl-CoA. c. Incubate at 37°C for a defined period (e.g., 30-60 minutes). d. Stop the reaction (e.g., by adding a stop solution or by heating). e. Add the developer solution and incubate to allow for color/fluorescence development.

3. Data Analysis: a. Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths. b. Generate a standard curve using known concentrations of CoA. c. Calculate the HAT activity based on the amount of CoA produced per unit time.

Analysis of Non-Histone Protein Acetylation by Mass Spectrometry

This protocol outlines a general workflow for the identification of acetylated non-histone proteins and their acetylation sites using mass spectrometry.[8][16]

1. Protein Extraction and Digestion: a. Lyse cells or tissues in a buffer containing deacetylase inhibitors (e.g., trichostatin A and nicotinamide). b. Perform a protein assay to determine the protein concentration. c. Reduce and alkylate the protein sample. d. Digest the proteins into peptides using trypsin.

2. Enrichment of Acetylated Peptides: a. Incubate the peptide mixture with an anti-acetyllysine antibody conjugated to beads to immunoaffinity purify acetylated peptides. b. Wash the beads to remove non-acetylated peptides. c. Elute the enriched acetylated peptides.

3. LC-MS/MS Analysis: a. Analyze the enriched peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. The mass spectrometer will fragment the peptides and the resulting fragmentation spectra can be used to identify the peptide sequence and the site of acetylation.

4. Data Analysis: a. Use database search algorithms (e.g., Mascot, Sequest) to identify the acetylated peptides and proteins from the MS/MS data. b. The data can be further analyzed to quantify changes in acetylation in response to different cellular conditions.

Measurement of Choline Acetyltransferase (ChAT) Activity

This protocol describes a radiometric assay for measuring ChAT activity.[17][18]

1. Enzyme Preparation: a. Homogenize tissue samples in a suitable buffer. b. Centrifuge the homogenate to obtain a supernatant containing the soluble ChAT enzyme.

2. Reaction Mixture: a. Prepare a reaction mixture containing buffer, choline chloride, and [¹⁴C]-acetyl-CoA.

3. Assay Procedure: a. Add the enzyme preparation to the reaction mixture to initiate the reaction. b. Incubate at 37°C for a defined time. c. Stop the reaction (e.g., by adding an ice-cold buffer).

4. Separation and Quantification: a. Separate the radiolabeled product, [¹⁴C]-acetylcholine, from the unreacted [¹⁴C]-acetyl-CoA. This can be achieved by various methods, such as precipitation or ion-exchange chromatography. b. Quantify the amount of [¹⁴C]-acetylcholine produced using a scintillation counter.

5. Calculation of Activity: a. Calculate the ChAT activity based on the amount of product formed per unit time per amount of protein.

Signaling Pathways and Experimental Workflows

Caption: Central Role of Acetyl-CoA in Metabolism.

Caption: Histone Acetylation and Chromatin Remodeling.

Caption: Chromatin Immunoprecipitation Sequencing (ChIP-seq) Workflow.

Conclusion

The acetyl group, primarily in the form of acetyl-CoA, is a cornerstone of cellular biochemistry. Its central position in metabolism ensures the efficient generation of energy and the synthesis of vital biomolecules. Beyond its metabolic functions, the dynamic process of protein acetylation provides a sophisticated mechanism for regulating gene expression and a wide range of other cellular activities. A thorough understanding of the multifaceted roles of the acetyl group is essential for researchers in the fields of molecular biology, epigenetics, and neuroscience. The experimental protocols and quantitative data provided in this guide are intended to serve as a valuable resource for scientists and drug development professionals seeking to further unravel the complexities of acetyl group biochemistry and its implications in health and disease.

References

- 1. Isotopic Labeling and Quantitative Proteomics of Acetylation on Histones and Beyond | Springer Nature Experiments [experiments.springernature.com]

- 2. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 5. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.novusbio.com [resources.novusbio.com]

- 8. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. Differences in Specificity and Selectivity Between CBP and p300 Acetylation of Histone H3 and H3/H4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Distribution of metabolites between the cytosolic and mitochondrial compartments of hepatocytes isolated from fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative analysis of acetyl-CoA production in hypoxic cancer cells reveals substantial contribution from acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Mass spectrometry-based detection of protein acetylation. | Sigma-Aldrich [merckmillipore.com]

- 17. High affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Evaluation of the Activity of Choline Acetyltransferase From Different Synaptosomal Fractions at the Distinct Stages of Spatial Learning in the Morris Water Maze [frontiersin.org]

Methodological & Application

detailed protocol for preparing acetic acid-methanol fixing solution

An Application Note and Detailed Protocol for the Preparation and Use of Acetic Acid-Methanol Fixing Solution (Carnoy's Fixative)

Introduction and Application Notes

The acetic acid-methanol fixative, commonly known as Carnoy's fixative (or a modified version thereof), is a widely used non-aqueous, precipitating fixative in cell biology and histology.[1][2] Its mechanism of action involves the dehydration and precipitation of cellular proteins and the dissolution of lipids, which effectively preserves cellular architecture, particularly nuclear components.[3][4][5] The methanol (B129727) component acts as the primary dehydrant and precipitant, while the glacial acetic acid helps to preserve nucleic acids and chromosomes by precipitating nucleoproteins.[6]

This fixative is valued for its rapid penetration and fixation properties.[7] It is particularly well-suited for applications requiring excellent preservation of nuclear morphology, such as chromosome analysis (karyotyping) and immunocytochemistry for certain nuclear antigens.[6][8][9] The solution also permeabilizes cell membranes, eliminating the need for a separate permeabilization step in many immunostaining protocols.[5] However, it can cause significant tissue shrinkage and hardening and is not recommended for preserving delicate cytoplasmic structures or lipids.[7] The harsh nature of methanol can also denature some sensitive epitopes, which may require optimization for specific antibodies.[5]

Data Presentation: Formulation of Acetic Acid-Methanol Fixative

The most common formulation consists of a 3:1 ratio of absolute methanol to glacial acetic acid.[2][10][11][12] This solution should be prepared fresh before each use.[2][9]

| Component | Purity/Grade | Ratio | Volume for 10 mL | Volume for 50 mL | Volume for 100 mL |

| Methanol | Absolute (≥99.8%) | 3 | 7.5 mL | 37.5 mL | 75 mL |

| Acetic Acid | Glacial (≥99.7%) | 1 | 2.5 mL | 12.5 mL | 25 mL |

| Total Volume | 4 | 10 mL | 50 mL | 100 mL |

Experimental Protocols

Protocol 1: Preparation of 3:1 Methanol-Acetic Acid Fixative